2(1H)-Pyrimidinone, 1,3-diethyltetrahydro-4-[(methylamino)methyl]-
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Overview
Description
2(1H)-Pyrimidinone, 1,3-diethyltetrahydro-4-[(methylamino)methyl]- is a heterocyclic organic compound It features a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 1,3-diethyltetrahydro-4-[(methylamino)methyl]- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidinone derivative. The reaction conditions typically involve heating the mixture to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 1,3-diethyltetrahydro-4-[(methylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Pyrimidinone, 1,3-diethyltetrahydro-4-[(methylamino)methyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 1,3-diethyltetrahydro-4-[(methylamino)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-: This compound has a similar pyrimidinone core but differs in the substituents attached to the ring.
2(1H)-Pyrimidinone, 1,3-dimethyl-: Another similar compound with different alkyl substituents.
Uniqueness
2(1H)-Pyrimidinone, 1
Properties
CAS No. |
61322-06-3 |
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Molecular Formula |
C10H21N3O |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1,3-diethyl-4-(methylaminomethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C10H21N3O/c1-4-12-7-6-9(8-11-3)13(5-2)10(12)14/h9,11H,4-8H2,1-3H3 |
InChI Key |
XXMBPHHKNXUECK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(N(C1=O)CC)CNC |
Origin of Product |
United States |
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